Phellodendrine

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

Select Phellodendrine for its unique immunosuppressive profile: it suppresses cellular immunity (GvH reaction at 20 mg/kg) while preserving humoral antibody production, unlike broad-spectrum agents. Its 83-fold lower AChE inhibition (IC50=36.51 µM) vs. berberine enables nuanced cholinergic modulation. Also inhibits KRAS-mutant pancreatic cancer via macropinocytosis blockade. Ideal for autoimmune, transplant, and oncology research.

Molecular Formula C20H24NO4+
Molecular Weight 342.4 g/mol
CAS No. 6873-13-8
Cat. No. B048772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhellodendrine
CAS6873-13-8
Synonyms(7S,13aS)-5,8,13,13a-Tetrahydro-2,11-dihydroxy-3,10-dimethoxy-7-methyl-,6H-dibenzo[a,g]quinolizinium;  2,11-Dihydroxy-3,10-dimethoxy-7-methyl-13aα-berbinium; _x000B_(7S-cis)-5,8,13,13a-Tetrahydro-2,11-dihydroxy-3,10-dimethoxy-7-methyl-6H-Dibenzo[a,g]quinoliz
Molecular FormulaC20H24NO4+
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC
InChIInChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1
InChIKeyRBBVPNQTBKHOEQ-KKSFZXQISA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Phellodendrine (CAS 6873-13-8) Procurement Guide: Quantified Differentiation vs. Berberine & Isoquinoline Alkaloids


Phellodendrine is a quaternary ammonium isoquinoline alkaloid (C20H24NO4+, MW 342.41) originally isolated from the bark of Phellodendron amurense (Rutaceae) . It is a structurally characterized component of traditional Japanese and Chinese herbal medicines [1]. Phellodendrine is distinguished by its unique combination of immunosuppressive activity that selectively spares humoral immunity, anti-inflammatory effects involving multiple signaling pathways (including MRGPRX2-mediated mast cell stabilization and IL-6/STAT3 pathway modulation), and a distinct pharmacokinetic profile characterized by rapid elimination and renal tissue accumulation [2]. These properties differentiate it from related isoquinoline alkaloids such as berberine and palmatine, which exhibit broader or divergent pharmacological profiles, making phellodendrine a specialized tool for immunological and inflammatory research applications [3].

Phellodendrine Cannot Be Interchanged with Berberine, Palmatine, or Other In-Class Alkaloids: Structural & Pharmacological Basis


Despite belonging to the same broad class of isoquinoline alkaloids, phellodendrine exhibits critical pharmacological and pharmacokinetic divergences that preclude its substitution with compounds like berberine or palmatine. Structurally, phellodendrine is a quaternary ammonium base, whereas berberine is a protoberberine alkaloid; this difference influences solubility, membrane permeability, and target engagement . Pharmacodynamically, phellodendrine demonstrates a unique selectivity profile: it is a significantly weaker acetylcholinesterase inhibitor than berberine (IC50 36.51 μM vs. 0.44 μM) [1], exhibits superior anti-arthritic activity in comparative cellular models [2], and provides selective cellular immunosuppression without suppressing humoral antibody responses—a property not shared by conventional immunosuppressants like prednisolone or cyclophosphamide [3]. Pharmacokinetically, phellodendrine displays rapid elimination (within 120 min in rats) and preferential renal accumulation, contrasting with the known pharmacokinetic behavior of berberine and palmatine [4]. These quantifiable differences in potency, selectivity, and distribution underscore why phellodendrine should be considered a distinct research entity rather than a generic substitute for other alkaloids.

Quantitative Differentiation Evidence for Phellodendrine (CAS 6873-13-8) vs. Berberine & Immunosuppressants


Phellodendrine Exhibits 83-Fold Weaker Acetylcholinesterase Inhibition Compared to Berberine, Indicating a Distinct CNS Safety Profile

In a direct comparative in vitro assay, phellodendrine inhibited acetylcholinesterase (AChE) activity with an IC50 of 36.51 μM, whereas berberine showed an IC50 of 0.44 μM [1]. This represents an approximately 83-fold difference in inhibitory potency, confirming that phellodendrine is a substantially weaker AChE inhibitor. Both compounds were tested in a dose-dependent manner using purified AChE enzyme, and neither compound affected amyloid-β aggregation [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

Phellodendrine Demonstrates Superior Anti-Arthritic Efficacy Compared to Berberine in a Rheumatoid Arthritis Cellular Model

In a comparative study using TNF-α-stimulated human fibroblast-like synoviocytes (HFLS-RA), phellodendrine (Phe) more potently inhibited cell proliferation, reduced the levels of pro-inflammatory cytokines TNF-α and IL-17 in culture supernatants, and increased the rate of apoptosis compared to berberine (Ber) and baicalin [1]. The study reported that the effects of phellodendrine were 'most obvious' and 'most significant' among the tested compounds, with statistical significance (P<0.05) relative to the model group [1].

Rheumatoid Arthritis Anti-inflammatory Cytokine Modulation

Phellodendrine Provides Selective Cellular Immunosuppression Without Suppressing Humoral Antibody Production, Unlike Prednisolone or Cyclophosphamide

In murine models, phellodendrine effectively suppressed local semisyngeneic and systemic allogeneic graft-versus-host (GvH) reactions, as well as the induction phase of delayed-type hypersensitivity responses to sheep red blood cells (SRBC) and tuberculin [1]. Critically, unlike the conventional immunosuppressants prednisolone and cyclophosphamide, phellodendrine did not affect antibody production in mice immunized with SRBC, indicating selective suppression of cellular immunity while sparing humoral immunity [1].

Immunosuppression Transplantation Autoimmune Disease

Phellodendrine Ameliorates Crescentic-Type Anti-GBM Nephritis with Immune Cell Reduction Comparable to Azathioprine and Cyclosporin A

In a rat model of crescentic-type anti-glomerular basement membrane (GBM) nephritis, oral administration of phellodendrine (25, 50, and 100 mg/kg/day) prevented urinary protein excretion by day 19, and reduced plasma cholesterol and creatinine levels over a 40-day experimental period [1]. Histopathological analysis revealed that phellodendrine inhibited the formation of crescents, adhesions, and fibrinoid necrosis in glomeruli [1]. Notably, the reduction in total leukocytes, macrophages, cytotoxic/suppressor T cells, and IL-2 receptor positive cells in glomeruli of rats treated with 100 mg/kg phellodendrine was comparable to that observed in animals treated with azathioprine or cyclosporin A [1].

Nephritis Glomerulonephritis Immunomodulation

Phellodendrine Exhibits Rapid Plasma Elimination and Preferential Renal Accumulation, Distinguishing Its Pharmacokinetics from Berberine and Palmatine

Following intravenous administration in rats, phellodendrine was rapidly eliminated from plasma with a clearance time of approximately 120 minutes; the area under the concentration-time curve (AUC0−t) ranged from 15.58 to 57.41 mg/L·min, and maximum plasma concentration (Cmax) ranged from 1.63 to 4.93 mg/L across doses [1]. Tissue distribution analysis revealed the highest concentrations in kidney, with lower levels detected in liver and other tissues [1]. In comparative pharmacokinetic studies, berberine and palmatine exhibit different clearance rates and tissue distribution patterns; berberine, for instance, is known for poor oral bioavailability and a longer elimination half-life [2].

Pharmacokinetics Tissue Distribution Drug Development

Optimal Scientific and Procurement Scenarios for Phellodendrine Based on Differentiated Evidence


Selective Cellular Immunosuppression Research in Transplantation and Autoimmune Disease Models

Based on evidence that phellodendrine suppresses GvH reactions and delayed-type hypersensitivity without impairing humoral antibody production, researchers studying conditions where cellular immunity is the primary pathological driver (e.g., organ transplant rejection, autoimmune disorders like multiple sclerosis or type 1 diabetes) can employ phellodendrine to investigate selective immunosuppressive strategies. This allows for exploration of therapeutic approaches that minimize the infection risk associated with broad immunosuppression, a limitation of agents like prednisolone and cyclophosphamide [1].

Anti-Inflammatory Studies Targeting Rheumatoid Arthritis and TNF-α/IL-17 Pathways

Given its superior performance over berberine in inhibiting synoviocyte proliferation, reducing TNF-α and IL-17 secretion, and promoting apoptosis in a comparative cellular model, phellodendrine is ideally suited for research into rheumatoid arthritis and other inflammatory diseases where these cytokines play a central role. Its enhanced efficacy in this specific context provides a compelling rationale for selecting phellodendrine over related alkaloids for mechanistic studies or drug discovery programs focused on RA [2].

Experimental Nephritis and Renal Inflammation Models Requiring Rapid Clearance and Renal Targeting

The combination of proven antinephritic activity (reducing urinary protein, plasma creatinine, and glomerular damage) and a pharmacokinetic profile characterized by rapid plasma elimination and high renal tissue accumulation makes phellodendrine an optimal choice for studying crescentic glomerulonephritis and other renal inflammatory conditions. Its efficacy in reducing glomerular immune cell infiltration is comparable to established immunosuppressants like azathioprine and cyclosporin A, offering a natural product alternative with a distinct clearance profile [3] [4].

Neuroinflammation or Alzheimer's Disease Research Where Low AChE Inhibition is Desirable

For investigations into neuroinflammation or Alzheimer's disease that seek to evaluate anti-inflammatory or antioxidant effects without confounding strong acetylcholinesterase inhibition, phellodendrine offers a significant advantage. Its IC50 for AChE inhibition (36.51 μM) is approximately 83-fold higher than that of berberine (0.44 μM), reducing the likelihood of cholinergic side effects or off-target CNS activity that could complicate experimental interpretation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phellodendrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.